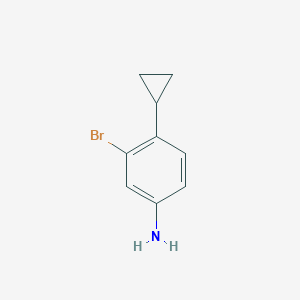

3-Bromo-4-cyclopropylaniline

CAS No.:

Cat. No.: VC13437380

Molecular Formula: C9H10BrN

Molecular Weight: 212.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrN |

|---|---|

| Molecular Weight | 212.09 g/mol |

| IUPAC Name | 3-bromo-4-cyclopropylaniline |

| Standard InChI | InChI=1S/C9H10BrN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 |

| Standard InChI Key | LSCCHHKIMSWESC-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(C=C(C=C2)N)Br |

| Canonical SMILES | C1CC1C2=C(C=C(C=C2)N)Br |

Introduction

3-Bromo-4-cyclopropylaniline is a chemical compound with the molecular formula C₉H₁₀BrN and a molecular weight of approximately 212.09 g/mol . It is a derivative of aniline, featuring a bromine atom at the 3-position and a cyclopropyl group at the 4-position of the phenyl ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Chemical Reactivity

3-Bromo-4-cyclopropylaniline can participate in various organic reactions, such as nucleophilic substitution and cross-coupling reactions, due to the presence of the bromine atom. The cyclopropyl group adds steric hindrance and may influence the compound's reactivity in certain reactions.

Applications

This compound is used in organic synthesis as a building block for more complex molecules. Its applications can extend to pharmaceutical research, where it may serve as an intermediate in the synthesis of drugs or bioactive compounds.

Hazard Information

While specific hazard information for 3-Bromo-4-cyclopropylaniline is not detailed in the available sources, compounds with similar structures often require careful handling due to potential toxicity and reactivity. It is advisable to handle such chemicals under inert conditions and avoid exposure to air, moisture, and skin contact.

Storage and Disposal

-

Storage: Store in a freezer to maintain stability.

-

Disposal: Dispose of according to local regulations for hazardous waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume